A Technical Guide to the Physicochemical Properties of Isomaltulose Hydrate
A Technical Guide to the Physicochemical Properties of Isomaltulose Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltulose, a structural isomer of sucrose, is a disaccharide carbohydrate with unique physicochemical and physiological properties that make it a subject of increasing interest in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the core physicochemical properties of Isomaltulose hydrate (B1144303) (also known by the trade name Palatinose™). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes. This document summarizes quantitative data in structured tables, details experimental protocols for property determination, and includes diagrams for metabolic pathways and experimental workflows to facilitate a thorough understanding of this functional carbohydrate.
Chemical and Physical Properties
Isomaltulose hydrate is a white, crystalline substance with a mild, natural sweetness, approximately 42-50% that of sucrose, and no aftertaste.[1][2][3] It is a reducing sugar composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond.[4][5] This structural difference from sucrose's α-1,2 linkage is responsible for many of its distinct properties.
General Properties
The fundamental chemical and physical characteristics of Isomaltulose hydrate are summarized in the table below.
| Property | Value | References |
| Chemical Name | 6-O-α-D-glucopyranosyl-D-fructofuranose monohydrate | |
| Synonyms | Palatinose hydrate, Isomaltulose monohydrate | |
| CAS Number | 58024-13-8 (monohydrate), 13718-94-0 (anhydrous) | |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O (as monohydrate) | |
| Molecular Weight | 360.31 g/mol (monohydrate) | |
| Appearance | White to light yellow crystalline powder | |
| Sweetness | ~50% of sucrose | |
| Melting Point | 122-128 °C | |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ | |
| Optical Rotation [α]D²⁰ | +96° to +101° (c=1-4, H₂O) | |
| Caloric Value | 4 kcal/g |
Solubility
Isomaltulose hydrate is soluble in water, with its solubility increasing with temperature. It is insoluble in ethanol.
| Solvent | Solubility | Temperature | References |
| Water | Soluble, increases with temperature | 25 °C | |
| DMSO | 68 mg/mL | 25 °C | |
| Ethanol | Insoluble | 25 °C |
Stability and Hygroscopicity
A key feature of Isomaltulose is its high stability under acidic and thermal conditions, which is attributed to the stable α-1,6-glycosidic bond. Unlike sucrose, it does not readily hydrolyze in acidic environments and does not participate in the Maillard reaction. Isomaltulose exhibits low hygroscopicity (moisture absorption), which makes it a free-flowing powder that resists lumping. When mixed with citric acid, its hygroscopicity shows minimal increase, in contrast to sucrose.
Experimental Protocols
This section details the methodologies for determining key physicochemical and physiological properties of Isomaltulose hydrate.
Determination of Crystal Structure and Thermal Properties
2.1.1. Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
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Principle: A single crystal of Isomaltulose hydrate is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and atomic coordinates.
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Sample Preparation: Single crystals suitable for diffraction are grown from a supersaturated solution (e.g., water-ethanol mixture) by slow evaporation.
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Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector is used.
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Data Analysis: The diffraction data is processed to solve and refine the crystal structure, revealing details about molecular conformation, hydrogen bonding, and crystal packing.
2.1.2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and phase transitions.
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Principle: The difference in the amount of heat required to increase the temperature of the Isomaltulose hydrate sample and a reference is measured as a function of temperature.
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Sample Preparation: A small, accurately weighed amount of the powdered sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
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Instrumentation: A differential scanning calorimeter is used. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Data Analysis: The melting point is determined from the peak of the endothermic event on the DSC thermogram.
Measurement of Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.
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Principle: The moisture sorption isotherm is determined by measuring the change in mass of the sample at various controlled relative humidity (RH) levels at a constant temperature.
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Instrumentation: A Dynamic Vapor Sorption (DVS) analyzer or a Hygroscopicity Tandem Differential Mobility Analyzer (HTDMA) can be used. Alternatively, the sample can be placed in desiccators containing saturated salt solutions to create environments of known RH.
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Procedure (Static Method):
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Pre-dry the Isomaltulose hydrate sample to a constant weight.
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Place known weights of the dried sample in open containers.
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Store the containers in desiccators with different saturated salt solutions, each providing a specific RH.
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Monitor the weight of the samples periodically until they reach equilibrium (constant weight).
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The hygroscopicity is expressed as the mass of water absorbed per unit mass of the dry solid at each RH.
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Determination of Glycemic Index (GI)
The GI is a relative ranking of carbohydrates in foods according to how they affect blood glucose levels.
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Principle: The incremental area under the blood glucose response curve (iAUC) after consuming a test food containing a specific amount of carbohydrate is compared to the iAUC after consuming the same amount of a reference carbohydrate (glucose).
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Protocol Overview (Human Study):
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Subjects: Recruit healthy adult volunteers (typically 10 or more).
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Protocol: Subjects undergo testing on separate occasions after an overnight fast.
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Test Meals: On one occasion, subjects consume a solution of Isomaltulose providing 50g of available carbohydrate. On another occasion, they consume a solution containing 50g of glucose (reference).
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Blood Sampling: Finger-prick blood samples are taken at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test meal.
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Analysis: Blood glucose concentration is measured for each sample. The iAUC is calculated for both Isomaltulose and the glucose reference. The GI is then calculated as: GI = (iAUC of Isomaltulose / iAUC of Glucose) x 100
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In Vitro Assessment of Non-Cariogenicity
In vitro oral biofilm models are used to assess the potential of a carbohydrate to cause dental caries.
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Principle: A biofilm of cariogenic bacteria (e.g., Streptococcus mutans) is grown on a surface mimicking a tooth (e.g., bovine enamel slab). The biofilm is then exposed to the test carbohydrate, and the resulting acid production (pH drop) and demineralization are measured.
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Protocol Overview:
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Biofilm Formation: S. mutans is cultured on sterilized bovine enamel slabs in a suitable growth medium. The slabs are often pre-treated with saliva to form an acquired pellicle.
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Carbohydrate Exposure: The mature biofilms are intermittently exposed to solutions of Isomaltulose, a positive control (e.g., 10% sucrose), and a negative control (e.g., saline).
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pH Measurement: The pH of the culture medium or directly within the biofilm is monitored over time to assess acid production.
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Demineralization Analysis: After the exposure period, the enamel slabs are analyzed for demineralization, typically by measuring the change in surface microhardness (e.g., using a Knoop hardness tester) or by quantifying mineral loss.
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Signaling Pathways and Metabolic Fate
Isomaltulose does not activate intracellular signaling pathways in the manner of a bioactive drug. Its primary biological effect is metabolic, stemming from its slow rate of digestion and absorption.
Digestion and Absorption Pathway
The digestion of Isomaltulose occurs in the small intestine, catalyzed by the sucrase-isomaltase enzyme complex located on the brush border of enterocytes. However, the α-1,6-glycosidic bond in Isomaltulose is hydrolyzed much more slowly than the α-1,2 bond in sucrose. This slow cleavage results in a gradual release of glucose and fructose into the bloodstream.
This slow and sustained release of monosaccharides leads to a lower and more stable blood glucose and insulin (B600854) response compared to sucrose.
Experimental and Logical Workflows
Workflow for Glycemic Index Determination
The standardized process for determining the Glycemic Index in human subjects involves several key steps, from subject preparation to data analysis.
Workflow for In Vitro Dental Caries Model
This workflow outlines the process of evaluating the cariogenic potential of Isomaltulose using a static oral biofilm model.
Conclusion
Isomaltulose hydrate possesses a distinct set of physicochemical properties, including high thermal and acid stability, low hygroscopicity, and a unique metabolic profile characterized by slow digestion and a low glycemic response. These characteristics, substantiated by the experimental methodologies outlined in this guide, make it a versatile ingredient for various applications in the pharmaceutical and food science sectors. The provided data and workflows offer a foundational resource for professionals engaged in research and development involving this functional carbohydrate.
